Cas no 840468-79-3 (L-Alanine,L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl-)

L-Alanine,L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl- structure
840468-79-3 structure
Product Name:L-Alanine,L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl-
N.o CAS:840468-79-3
MF:C76H133N23O21
MW:1705.01073718071
CID:1818837
Update Time:2024-11-27

L-Alanine,L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl- Propriedades químicas e físicas

Nomes e Identificadores

    • L-Alanine,L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl-
    • L-Alanine, L-prolyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-lysyl-L-lysyl-L-glutaminyl-L-prolyl-L-threonyl-L-valyl-L-threonyl-L-leucyl-L-leucyl-L-prolyl-
    • Inchi: 1S/C76H133N23O21/c1-38(2)36-51(67(111)94-52(37-39(3)4)74(118)99-35-16-22-53(99)68(112)86-41(7)75(119)120)93-71(115)59(42(8)100)97-70(114)58(40(5)6)95-72(116)60(43(9)101)96-69(113)54-23-17-34-98(54)73(117)50(26-29-57(81)104)92-64(108)46(19-11-13-31-78)87-62(106)45(18-10-12-30-77)88-66(110)49(25-28-56(80)103)91-63(107)47(21-15-33-85-76(82)83)89-65(109)48(24-27-55(79)102)90-61(105)44-20-14-32-84-44/h38-54,58-60,84,100-101H,10-37,77-78H2,1-9H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,86,112)(H,87,106)(H,88,110)(H,89,109)(H,90,105)(H,91,107)(H,92,108)(H,93,115)(H,94,111)(H,95,116)(H,96,113)(H,97,114)(H,119,120)(H4,82,83,85)/t41-,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-/m0/s1
    • Chave InChI: PWWXIYJKRFVBLK-VNPMAQIFSA-N
    • SMILES: C(O)(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@@H]1CCCN1

Propriedades Experimentais

  • Densidade: 1.46±0.1 g/cm3(Predicted)
  • pka: 3.70±0.10(Predicted)
Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd